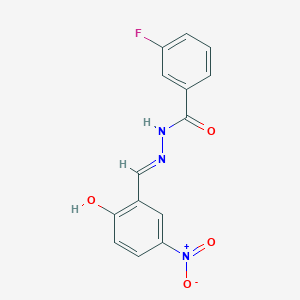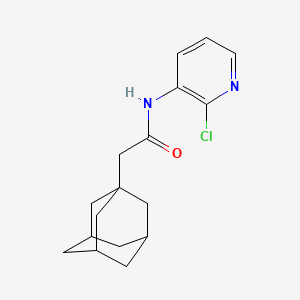![molecular formula C12H6FN3O2 B6055129 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B6055129.png)
6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, also known as FPyPD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been studied extensively for its pharmacological properties and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is not fully understood. However, it has been proposed that 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione inhibits the activity of certain enzymes involved in cellular signaling pathways. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis. 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has also been shown to inhibit the activity of certain transcription factors, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to the inhibition of cell growth and proliferation. Additionally, 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has been shown to induce apoptosis in cancer cells, leading to their death. 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has also been shown to inhibit the activity of certain transcription factors, which play a crucial role in the regulation of gene expression. This compound has also been shown to have anti-inflammatory and antiangiogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione in lab experiments is its stability. This compound is stable under normal laboratory conditions and can be easily synthesized on a large scale. Additionally, 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in vivo.
Orientations Futures
There are several future directions for the study of 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. This will help to identify potential targets for the development of new therapies. Another area of research is the development of drug delivery systems that can improve the solubility and bioavailability of 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Finally, more studies are needed to evaluate the safety and efficacy of 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione in clinical trials.
Méthodes De Synthèse
The synthesis of 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves the reaction of 3-fluoroaniline and 2,3-dichloro-5,6-dicyanopyrazine in the presence of a base. The resulting product is then subjected to a cyclization reaction, which leads to the formation of 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. This method has been optimized and can be carried out on a large scale, making it suitable for industrial production.
Applications De Recherche Scientifique
6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various preclinical studies, including antitumor, anti-inflammatory, and antiangiogenic activities. 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In vivo studies have demonstrated that 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can inhibit tumor growth and angiogenesis in animal models. Additionally, 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
6-(3-fluorophenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6FN3O2/c13-7-2-1-3-8(6-7)16-11(17)9-10(12(16)18)15-5-4-14-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJHDEAIEJAFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=NC=CN=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-2-methoxybenzyl)-N-methyl-3-piperidinamine](/img/structure/B6055048.png)

![1-(1-cyclohexyl-3-piperidinyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6055063.png)
![1-(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B6055068.png)

![N-(1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6055092.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(1-phenylcyclopropyl)-3-isoxazolecarboxamide](/img/structure/B6055103.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6055111.png)

![N-2-biphenylyl-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6055122.png)
![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![(2E)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)acrylamide](/img/structure/B6055130.png)
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6055139.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6055153.png)